Cas no 1201825-73-1 ((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester structure
1201825-73-1 structure
商品名:(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
CAS番号:1201825-73-1
MF:C13H18N2O2
メガワット:234.294223308563
CID:2189817

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, n-[3-(methylamino)cyclobutyl]-, phenylmethyl ester
    • benzyl N-[3-(methylamino)cyclobutyl]carbamate
    • (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
    • BENZYL N-[(1S,3S)-3-(METHYLAMINO)CYCLOBUTYL]CARBAMATE
    • PubChem17642
    • Benzyl [3-(methylamino)cyclobutyl]carbamate
    • SB18316
    • インチ: 1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)
    • InChIKey: DRROTPCCFFMHNX-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NC1CC(C1)NC)=O

計算された属性

  • せいみつぶんしりょう: 234.137
  • どういたいしつりょう: 234.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1543316-100mg
Benzyl (3-(methylamino)cyclobutyl)carbamate
1201825-73-1 98%
100mg
¥3612.00 2024-08-09

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 関連文献

(3-Methylamino-cyclobutyl)-carbamic acid benzyl esterに関する追加情報

Comprehensive Analysis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1)

The compound (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1) is a specialized cyclobutyl-derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzyl ester moiety and a methylamino group, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly focusing on this compound due to its role in modulating biological pathways, particularly in central nervous system (CNS) targeting molecules.

In recent years, the demand for small-molecule modulators has surged, driven by advancements in precision medicine and personalized therapeutics. (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester aligns with this trend, as its scaffold is being explored for applications in neurodegenerative disease research and GPCR-targeted therapies. Its carbamate functionality enhances stability, a critical factor for oral bioavailability—a hot topic in modern drug design.

The synthesis of CAS No. 1201825-73-1 involves multi-step organic reactions, often starting from cyclobutanone derivatives. Key steps include reductive amination and benzyl esterification, which are optimized for high yield and purity. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP)—a priority for pharmaceutical manufacturers.

From an SEO perspective, users frequently search for "cyclobutyl carbamate synthesis" or "benzyl ester applications in drug discovery," reflecting growing interest in niche chemical intermediates. Additionally, queries like "how to improve CNS drug bioavailability" highlight the relevance of this compound’s properties. Its logP and hydrogen bonding capacity are often discussed in forums focused on ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

Environmental and safety considerations are also paramount. While 1201825-73-1 is not classified as hazardous, proper handling protocols—such as using PPE (Personal Protective Equipment)—are recommended during laboratory use. This aligns with broader industry shifts toward green chemistry and sustainable synthesis, which dominate academic and industrial discourse.

In conclusion, (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester represents a promising candidate for next-generation therapeutics. Its structural versatility and alignment with current research trends—such as fragment-based drug design and metabolite engineering—ensure its continued relevance. As the scientific community explores novel bioisosteres and prodrug strategies, this compound is poised to play a pivotal role in innovation.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD